5-Amino-1-ribofuranosyl-1,2,4-triazole-3-carboxamidine 5-Amino-1-ribofuranosyl-1,2,4-triazole-3-carboxamidine
Brand Name: Vulcanchem
CAS No.: 111379-66-9
VCID: VC20888432
InChI: InChI=1S/C8H14N6O4.ClH/c9-5(10)6-12-8(11)14(13-6)7-4(17)3(16)2(1-15)18-7;/h2-4,7,15-17H,1H2,(H3,9,10)(H2,11,12,13);1H/t2-,3-,4-,7-;/m1./s1
SMILES: C(C1C(C(C(O1)N2C(=NC(=N2)C(=N)N)N)O)O)O.Cl
Molecular Formula: C8H15ClN6O4
Molecular Weight: 294.69 g/mol

5-Amino-1-ribofuranosyl-1,2,4-triazole-3-carboxamidine

CAS No.: 111379-66-9

Cat. No.: VC20888432

Molecular Formula: C8H15ClN6O4

Molecular Weight: 294.69 g/mol

* For research use only. Not for human or veterinary use.

5-Amino-1-ribofuranosyl-1,2,4-triazole-3-carboxamidine - 111379-66-9

Specification

CAS No. 111379-66-9
Molecular Formula C8H15ClN6O4
Molecular Weight 294.69 g/mol
IUPAC Name 5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboximidamide;hydrochloride
Standard InChI InChI=1S/C8H14N6O4.ClH/c9-5(10)6-12-8(11)14(13-6)7-4(17)3(16)2(1-15)18-7;/h2-4,7,15-17H,1H2,(H3,9,10)(H2,11,12,13);1H/t2-,3-,4-,7-;/m1./s1
Standard InChI Key FVCFYASEXYRHFH-AJTSJACISA-N
Isomeric SMILES C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C(=NC(=N2)C(=N)N)N)O)O)O.Cl
SMILES C(C1C(C(C(O1)N2C(=NC(=N2)C(=N)N)N)O)O)O.Cl
Canonical SMILES C(C1C(C(C(O1)N2C(=NC(=N2)C(=N)N)N)O)O)O.Cl

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator